molecular formula C19H16FNO4 B5772784 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one

4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B5772784
M. Wt: 341.3 g/mol
InChI Key: GRXOLPGJMYUFKI-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as EF-24, is a synthetic compound that has shown promising results in scientific research. EF-24 belongs to the class of chalcones, which are known for their diverse biological activities.

Mechanism of Action

4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one exerts its anti-cancer effects by targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis. 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the NF-κB and STAT3 pathways, which are known to promote cancer cell growth and survival. 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one also activates the Nrf2 pathway, which plays a key role in cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for eliminating cancer cells. 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one also inhibits angiogenesis (formation of new blood vessels), which is essential for tumor growth and metastasis. In addition, 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to modulate the immune system by increasing the activity of natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has several advantages for lab experiments. It is a stable and water-soluble compound, which makes it easy to handle and administer. 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one also has low toxicity and does not show any significant side effects in animal models. However, 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has limited bioavailability, which means that it may not reach the target tissues in sufficient concentrations. This can be overcome by using appropriate drug delivery systems.

Future Directions

4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has shown great potential as an anti-cancer agent, and further research is needed to explore its clinical applications. Some of the future directions for 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one research include:
1. Development of more efficient drug delivery systems to improve its bioavailability.
2. Exploration of the synergistic effects of 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one with other anti-cancer agents.
3. Investigation of the effects of 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one on cancer stem cells, which are known to be resistant to chemotherapy and radiation therapy.
4. Evaluation of the safety and efficacy of 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one in clinical trials.
5. Exploration of the potential applications of 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one in other diseases, such as inflammation, neurodegenerative disorders, and microbial infections.
Conclusion:
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is a promising synthetic compound that has shown anti-cancer, anti-inflammatory, anti-oxidant, and anti-microbial activities. 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one exerts its effects by targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis. 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, but its limited bioavailability needs to be addressed. Further research is needed to explore the clinical applications of 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one and its potential in other diseases.

Synthesis Methods

4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one can be synthesized using a multi-step reaction starting from 3,4-dimethoxybenzaldehyde and 2-fluorobenzaldehyde. The key step in the synthesis involves the formation of the chalcone intermediate, which is then cyclized to form the oxazole ring. The final product is obtained after purification using column chromatography.

Scientific Research Applications

4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, colon, and lung cancer cells. 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has shown anti-inflammatory, anti-oxidant, and anti-microbial activities.

properties

IUPAC Name

(4Z)-4-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4/c1-3-24-16-9-8-12(11-17(16)23-2)10-15-19(22)25-18(21-15)13-6-4-5-7-14(13)20/h4-11H,3H2,1-2H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXOLPGJMYUFKI-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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